(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate
Overview
Description
(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl group, a hydroxyl group, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s chiral nature also influences its biological activity, as different enantiomers may exhibit varying effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Benzyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
(2S,4R)-Ethyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZADLGAYWRZCR-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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